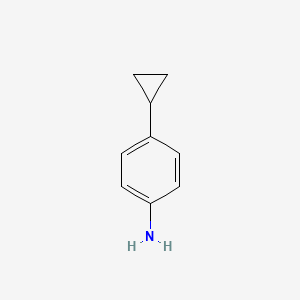
4-Cyclopropylaniline
Cat. No. B1589887
Key on ui cas rn:
3158-71-2
M. Wt: 133.19 g/mol
InChI Key: UBXDNWVNEZBDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08519149B2
Procedure details


The title compound was prepared following the procedure described for Step-9 of Intermediate-1 using 1-cyclopropyl-4-nitrobenzene (0.400 g, 0.407 mmol), methanol (10 mL), iron powder (catalytic amount) and conc. HCl (0.5 mL) to afford 0.300 g of the desired product. 1HNMR (DMSO-d6): δ 0.43-0.48 (m, 2H), 0.74-0.80 (m, 2H), 1.23-1.74 (m, 1H), 4.79 (s, 2H), 6.44 (d, J=8.1 Hz, 2H), 6.73 (d, J=8.1 Hz, 2H); [M+H]+: 134.20.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.Cl>[Fe].CO>[CH:1]1([C:4]2[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=2)[CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C1=CC=C(N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 553.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

